molecular formula C13H21Cl2N3O B1435044 N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride CAS No. 2108997-87-9

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride

Cat. No.: B1435044
CAS No.: 2108997-87-9
M. Wt: 306.23 g/mol
InChI Key: QKFYZAPYKZULNA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride is a chemical compound supplied for research purposes. Its molecular formula is C 13 H 21 Cl 2 N 3 O, and it has a molecular weight of 306.23 g/mol [ citation 1 ][ citation 2 ]. The compound is associated with multiple identifiers, including CAS numbers 1847443-82-6 and 2108997-87-9 [ citation 2 ][ citation 9 ]. The structural features of this molecule include a nicotinamide core linked to a piperidine ring, which is a common pharmacophore in medicinal chemistry. This suggests potential utility in various early-stage research and development contexts, such as serving as a building block in organic synthesis or a precursor in the discovery of novel bioactive molecules. Researchers are advised to consult the product's Safety Data Sheet (SDS) for proper handling and storage guidelines. Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)11-3-4-12(15-9-11)10-5-7-14-8-6-10;;/h3-4,9-10,14H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFYZAPYKZULNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation

The core step in synthesizing N,N-Dimethyl-6-piperidin-4-ylnicotinamide involves amide bond formation between the nicotinic acid derivative and the piperidin-4-yl amine. Two main approaches are reported for amide synthesis:

  • Carbodiimide-Mediated Coupling: Using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of dimethyl sulfoxide (DMSO) as solvent, the carboxylic acid of nicotinic acid derivatives reacts with the amine to form the amide bond efficiently under mild conditions.

  • HATU-Mediated Coupling: The use of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with a base such as N,N-diisopropylethylamine (DIPEA) facilitates amide bond formation with high yields and selectivity. This method is effective for sterically hindered or sensitive substrates.

Table 1. Typical Amide Formation Conditions

Method Coupling Agent Base Solvent Temperature Reaction Time Notes
Method 1 EDC None or DIPEA DMSO Room Temp 1-12 hours Mild, suitable for sensitive groups
Method 2 HATU DIPEA DMSO Room Temp 1-12 hours High efficiency, common in medicinal chemistry

Piperidine Substitution and Dimethylation

The introduction of the piperidin-4-yl group can be achieved by reacting the nicotinamide intermediate with piperidine derivatives. Subsequent dimethylation of amine groups can be performed by:

  • Alkylation with methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
  • Reductive amination using formaldehyde and a reducing agent to introduce N,N-dimethyl groups selectively.

These reactions typically require careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.

Salt Formation: Dihydrochloride Preparation

The final step involves converting the free base compound into its dihydrochloride salt to improve stability, solubility, and crystallinity. This is commonly done by:

  • Treating the free amine compound with hydrochloric acid gas or aqueous hydrochloric acid under controlled temperature (often 0–5 °C) to precipitate the dihydrochloride salt.

  • The salt formation is followed by filtration, washing with cold solvents, and drying under vacuum.

Detailed Research Findings and Examples

Example Synthetic Route (Adapted from Related Nicotinamide Derivatives)

Step Reagents & Conditions Outcome
1 Nicotinic acid derivative + piperidin-4-yl amine, EDC, DMSO, RT, 12 h Formation of 6-piperidin-4-ylnicotinamide intermediate
2 Intermediate + methyl iodide, DIPEA, acetonitrile, reflux 9 h N,N-Dimethylation of amine groups
3 Treatment with HCl gas or 2 eq. aqueous HCl, 0–5 °C, precipitation Formation of dihydrochloride salt

Process Optimization Notes

  • Use of excess base (e.g., DIPEA) improves coupling efficiency and suppresses side reactions.
  • Dimethylation requires stoichiometric control to avoid quaternary ammonium salt formation.
  • Salt precipitation at low temperature enhances purity and yield of dihydrochloride.

Comparative Analysis of Preparation Methods

Aspect Carbodiimide Coupling (EDC) HATU Coupling Direct Acidification for Salt Formation
Reaction Conditions Mild, room temperature Mild, room temperature Low temperature (0–5 °C)
Efficiency Moderate to high High High
Purification Complexity Moderate Moderate Low (precipitation)
Suitability for Scale-Up Good Good Excellent
Side Reactions Possible urea byproducts Minimal Minimal

Scientific Research Applications

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide Derivatives with Piperidine Substituents

(a) 6-(Piperidin-3-yl)nicotinamide Dihydrochloride
  • Key Differences :
    • Substituent Position: Piperidin-3-yl vs. piperidin-4-yl in the target compound.
    • Biological Relevance: Positional isomerism may alter binding affinity to receptors or enzymes.
    • Suppliers : 5 suppliers listed, indicating broader commercial availability compared to the target compound .
(b) 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Dihydrochloride
  • Key Differences: Backbone Structure: Tetrahydroisoquinoline instead of nicotinamide. Applications: Likely used in neurological research due to the isoquinoline scaffold’s prevalence in CNS-targeting drugs .
(c) 4-[2-(1-Piperidinyl)ethoxy]phenol
  • Key Differences: Functional Groups: Phenolic hydroxyl group vs. nicotinamide’s carboxamide. Applications: Potential use in adrenergic receptor modulation due to the phenoxy-piperidine motif .

Dihydrochloride Salts of Pharmacological Relevance

(a) Pirbuterol Dihydrochloride
  • Structure : β₂-adrenergic agonist with a pyridine core and tertiary amine.
  • Comparison : Unlike the target compound, Pirbuterol is clinically used for bronchodilation, highlighting how dihydrochloride salts enhance solubility for drug delivery .
(b) N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (TMPD)
  • Applications : A redox reagent in biochemical assays, contrasting with the target compound’s likely role as a synthetic intermediate .

Cytotoxicity and Radiosensitization Potential

  • Evidence from Homodimeric Disulfide Analogs: Compounds like N-cinnamoylcysteamine (IC₅₀ values reported) demonstrate that dihydrochloride salts can enhance cellular uptake and cytotoxicity.

Solubility and Stability

  • Dihydrochloride Salts :
    The dihydrochloride form improves water solubility compared to free bases, critical for in vitro assays. For example, TMPD dihydrochloride is stable in aqueous buffers, a property likely shared by the target compound .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use/Application
This compound C₁₄H₂₀N₃O·2HCl ~317.26 Nicotinamide, piperidin-4-yl, dimethylamide Research intermediate
6-(Piperidin-3-yl)nicotinamide dihydrochloride C₁₁H₁₄N₃O·2HCl ~292.17 Nicotinamide, piperidin-3-yl Biochemical research
Pirbuterol Dihydrochloride C₁₂H₂₀N₂O₂·2HCl 333.22 Pyridine, tertiary amine, hydroxyl Bronchodilator
TMPD Dihydrochloride C₁₀H₁₆N₂·2HCl 229.17 Tetramethylphenylenediamine Redox reagent

Biological Activity

N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound acts primarily as an antagonist to specific receptors involved in inflammatory processes. Its activity is linked to the modulation of prostaglandin pathways, particularly through inhibition of the hematopoietic prostaglandin D synthase (H-PGDS) enzyme, which plays a crucial role in allergic and inflammatory responses. By inhibiting H-PGDS, this compound may reduce the synthesis of prostaglandin D2 (PGD2), a mediator associated with various allergic conditions such as asthma and allergic rhinitis .

Biological Activity

The compound has been evaluated for its effects on various biological systems. Key findings include:

  • Anti-inflammatory Properties : Studies suggest that this compound can significantly reduce inflammation markers in vitro and in vivo. This is particularly relevant in models of asthma where PGD2 levels are elevated .
  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neuroinflammatory pathways. In models of neurodegenerative diseases, it has been shown to mitigate oxidative stress and neuronal damage .
  • Antifibrotic Activity : The compound has demonstrated potential antifibrotic effects, inhibiting collagen synthesis in cell cultures, which could be beneficial in treating fibrotic diseases .

Case Studies

Several studies have explored the biological activity of this compound:

  • Asthma Model :
    • In a murine model of asthma, treatment with the compound resulted in a significant decrease in airway hyperresponsiveness and eosinophilic inflammation compared to control groups. The mechanism was attributed to reduced PGD2 synthesis and subsequent Th2 cell activation inhibition .
  • Neurodegeneration :
    • A study involving transgenic mice models for Alzheimer's disease showed that administration of this compound led to decreased amyloid-beta accumulation and improved cognitive function as assessed by behavioral tests .
  • Fibrosis :
    • In vitro experiments using hepatic stellate cells demonstrated that the compound inhibited collagen production significantly, suggesting its potential application in liver fibrosis therapy .

Data Table: Biological Activity Summary

Biological ActivityModel/SystemEffect ObservedReference
Anti-inflammatoryMurine asthma modelReduced airway hyperresponsiveness
NeuroprotectionAlzheimer's modelDecreased amyloid-beta accumulation
AntifibroticHepatic stellate cellsInhibition of collagen synthesis

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride, and how is purity ensured?

The compound is typically synthesized by reacting the free base form (N,N-Dimethyl-6-piperidin-4-ylnicotinamide) with hydrochloric acid (HCl) in a polar solvent like ethanol or water. The dihydrochloride salt precipitates upon acidification and is purified via recrystallization or column chromatography. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) identifies proton and carbon environments, confirming the piperidine and nicotinamide moieties.
  • Mass spectrometry (MS) determines molecular weight and fragmentation patterns (e.g., ESI-MS in positive ion mode).
  • X-ray crystallography (if single crystals are obtainable) resolves absolute stereochemistry and salt formation .
  • Thermogravimetric analysis (TGA) assesses hygroscopicity and thermal stability, critical for storage conditions .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Dihydrochloride salts generally exhibit high solubility in water and polar solvents (e.g., DMSO, ethanol). Stability studies should include:

  • pH-dependent degradation assays (e.g., 1–13 pH range at 37°C for 24–72 hours) monitored via HPLC.
  • Light and temperature sensitivity tests (e.g., ICH guidelines Q1A–Q1E). For example, highlights GC-FID methods to track degradation products in soil matrices, adaptable to aqueous systems .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Cellular uptake studies : Use fluorescently tagged analogs or radiolabeled (³H/¹⁴C) versions to track intracellular localization.
  • Receptor binding assays : Screen against GPCRs (e.g., histamine or nicotinic acetylcholine receptors) via competitive binding with known ligands (e.g., ).
  • Molecular dynamics simulations : Model interactions with lipid bilayers or protein targets, leveraging cationic properties similar to octenidine’s membrane disruption .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure plasma/tissue concentrations (LC-MS/MS) and correlate with observed effects.
  • Metabolite profiling : Identify active/inactive metabolites using high-resolution MS (HRMS). For example, employs isotope-labeled standards (e.g., deuterated analogs) to distinguish parent compounds from metabolites .
  • Dose-response studies in multiple species : Address species-specific metabolic differences, as seen in octenidine’s anti-pseudomonal efficacy in burn models .

Q. How can analytical methods be optimized for quantifying trace impurities or degradation products?

  • Forced degradation studies : Expose the compound to heat, light, and oxidative stress (e.g., H₂O₂), then quantify impurities via ultra-HPLC (UHPLC) with tandem MS detection.
  • Validation parameters : Include limits of detection (LOD < 0.1%), linearity (R² > 0.999), and precision (%RSD < 2%) per ICH Q2(R1). ’s GC-FID protocol for soil analysis provides a template for method robustness .

Methodological Considerations Table

ParameterTechnique/ApproachKey References
Synthesis Acid-base reaction with HCl; recrystallization in ethanol/water
Purity Validation HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient)
Stability Testing Accelerated stability chambers (40°C/75% RH, 6 months) with periodic HPLC analysis
Mechanistic Studies Radioligand binding assays (e.g., GPCR panels) and molecular docking simulations

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride

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